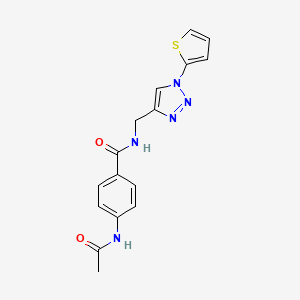

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

4-Acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted at the 4-position with an acetamido group. The triazole ring is linked to a thiophen-2-yl moiety via a methylene bridge. This structural architecture combines aromatic, hydrogen-bonding, and electron-rich components, making it a candidate for diverse applications, including medicinal chemistry and materials science. The thiophene group introduces sulfur-based aromaticity, which may enhance π-π stacking interactions or modulate solubility compared to phenyl or thiazole analogs.

Properties

IUPAC Name |

4-acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJGHAHFWJHUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is coupled with a halogenated triazole intermediate.

Formation of the Benzamide Core: The benzamide core is synthesized by acylation of an amine with an acyl chloride or anhydride, followed by coupling with the triazole-thiophene intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.

Catalyst Optimization: The use of highly efficient and recyclable catalysts to minimize waste and reduce costs.

Purification Techniques: Advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Key Reaction Conditions and Reagents

Chemical Reactivity and Functional Group Analysis

The compound exhibits reactivity primarily through its amide groups and heterocyclic rings :

Comparison with Structurally Similar Derivatives

Analytical Techniques for Reaction Monitoring

-

Nuclear Magnetic Resonance (NMR) : Confirms triazole and amide bond formation through characteristic shifts (e.g., amide protons at δ 8–12 ppm) .

-

Mass Spectrometry (MS) : Verifies molecular weight and purity via fragmentation patterns.

-

Thin Layer Chromatography (TLC) : Tracks reaction progress and isolates intermediates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapies. The incorporation of the thiophene group enhances the compound's interaction with biological targets:

- Mechanism of Action : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity:

- In Vitro Studies : Research indicates that derivatives of similar triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the thiophene ring may enhance membrane permeability, facilitating the compound's entry into microbial cells .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows potential:

- Phospholipase A2 Inhibition : Studies have identified that compounds with similar structures can inhibit phospholipase A2, which is implicated in inflammatory processes. This suggests that 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide could be explored for anti-inflammatory applications .

Fluorescent Probes

The compound can be utilized as a fluorescent probe in biochemical assays:

- Fluorescence Imaging : Its ability to bind selectively to target proteins makes it suitable for use in fluorescence imaging techniques. This application is crucial for studying protein interactions in live cells .

Synthesis of Functional Materials

Due to its chemical properties, this compound can serve as a precursor for synthesizing advanced materials:

- Polymer Chemistry : The incorporation of triazole and thiophene units into polymer matrices can lead to materials with enhanced electronic properties. These materials are being investigated for applications in organic electronics and sensors .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the core structure enhanced antibacterial efficacy compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Triazole-Thiophene vs. Triazole-Thiazole Derivatives

Compounds such as N-(5-benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazole-1-yl)benzamide () replace the thiophene with a benzylthiazole group. Thiazoles contain both nitrogen and sulfur, enabling stronger hydrogen-bonding interactions compared to thiophene’s sulfur-only system. However, thiophene’s electron-rich nature may improve charge-transfer properties in materials applications .

Acetamido-Benzamide vs. Phenoxymethyl-Triazole Systems

In , derivatives like 9a–9e feature phenoxymethyl-triazole-thiazole acetamides.

Physicochemical Properties

Note: Melting points and solubility data for the target compound are inferred from structural analogs.

Crystallographic and Hydrogen-Bonding Analysis

’s 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif). The target compound’s acetamido group could participate in similar interactions, while the thiophene’s sulfur might engage in weaker CH···π or sulfur-mediated contacts .

Biological Activity

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This compound features a benzamide structure with a thiophene and triazole moiety, which are known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.39 g/mol. The compound's structure is characterized by the presence of both an acetamido group and a triazole ring, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can induce apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs), specifically HDAC1 and HDAC2 . This inhibition leads to increased acetylation of histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Activity | Mechanism |

|---|---|---|

| 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide | Moderate to High | HDAC Inhibition |

| Related Triazole Derivative | High | Apoptosis Induction |

In vivo studies using xenograft models have demonstrated that these compounds can significantly reduce tumor growth, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Triazole derivatives have been noted for their efficacy against various bacterial strains and fungi. For instance, compounds containing thiophene moieties have shown enhanced activity against drug-resistant strains of bacteria due to their ability to disrupt bacterial cell walls and interfere with metabolic processes .

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate |

The primary mechanism of action for this compound involves the inhibition of HDACs. This action leads to:

- Increased Histone Acetylation : Enhances transcriptional activation of tumor suppressor genes.

- Apoptosis Induction : Triggers programmed cell death pathways in cancer cells.

- Antimicrobial Effects : Disruption of microbial cell functions through interference with nucleic acid synthesis.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered in various solvents like DMSO. Its solubility profile indicates potential for effective systemic delivery . Further studies are needed to determine its bioavailability and metabolic pathways.

Q & A

Q. What are the standard synthetic routes for 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves sequential steps:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively generate the 1,2,3-triazole core. For example, highlights the use of copper iodide and sodium azide under reflux conditions .

- Amidation : Coupling of the acetamidobenzamide moiety with the triazole-thiophene intermediate via amide bond formation. Method A in employs coupling reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography or recrystallization to isolate the final product. Optimization of solvent systems (e.g., hexane/EtOAc gradients) and catalyst loading (e.g., 10 mol% CuI) can improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR validate the integration and chemical environment of the thiophene, triazole, and benzamide groups. reports δ ~7.5–8.5 ppm for aromatic protons and δ ~2.1 ppm for the acetamido methyl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error. uses m/z values aligned with theoretical calculations .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98% in and ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, correlates IR carbonyl stretches (1700–1650 cm⁻¹) with NMR-derived amide linkages .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to clarify splitting patterns in complex spectra (e.g., overlapping triazole and thiophene protons) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry in the triazole ring, as seen in analogous compounds in .

Q. What strategies mitigate byproduct formation during the CuAAC step?

- Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for regioselective 1,5-disubstituted triazole formation, reducing 1,4-isomer byproducts .

- Solvent Screening : Polar solvents (e.g., t-BuOH/H₂O) improve reaction homogeneity, as demonstrated in for similar triazole syntheses .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent copper oxidation, which can deactivate the catalyst and lower yields .

Q. How do the thiophene and triazole moieties influence the compound’s pharmacokinetic properties?

- Thiophene : Enhances lipophilicity (logP) and π-π stacking with biological targets, as observed in for trifluoromethyl-containing analogs .

- Triazole : Improves metabolic stability by resisting enzymatic hydrolysis compared to ester or amide linkages. Docking studies in suggest triazole-thiophene hybrids bind tightly to enzyme active sites .

- Computational Modeling : Tools like molecular dynamics predict solubility and membrane permeability. For example, uses QSAR models to optimize substituents for blood-brain barrier penetration .

Q. What in vitro assays are recommended for evaluating biological activity?

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination. details protocols for thiazole-triazole analogs .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potent activity, as in for marine-derived compounds .

- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability studies to assess metabolic liability and oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.